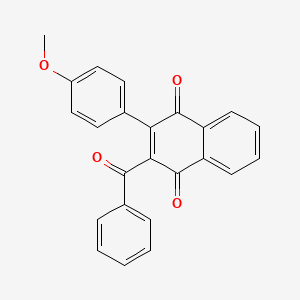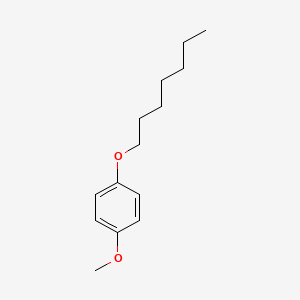
Benzene, 1-(heptyloxy)-4-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-(heptyloxy)-4-methoxy- is an organic compound that belongs to the class of aromatic ethers It is characterized by a benzene ring substituted with a heptyloxy group at the 1-position and a methoxy group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(heptyloxy)-4-methoxy- typically involves the etherification of 4-methoxyphenol with heptyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetone or dimethylformamide. The reaction conditions generally include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of Benzene, 1-(heptyloxy)-4-methoxy- can be achieved through similar etherification processes, but with optimized conditions for higher yields and purity. Catalysts and continuous flow reactors may be employed to enhance the efficiency of the reaction.
Types of Reactions:
Oxidation: Benzene, 1-(heptyloxy)-4-methoxy- can undergo oxidation reactions, particularly at the alkyl side chain. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the aromatic ring or the ether linkages, using reagents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions are common, where the methoxy group activates the benzene ring towards substitution. Halogenation, nitration, and sulfonation are typical examples.
Common Reagents and Conditions:
Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Nitration: A mixture of concentrated nitric acid and sulfuric acid.
Sulfonation: Fuming sulfuric acid or sulfur trioxide.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, nitration typically yields nitro derivatives, while halogenation results in halogenated products.
Applications De Recherche Scientifique
Benzene, 1-(heptyloxy)-4-methoxy- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is used in the production of specialty chemicals, including fragrances and flavorings.
Mécanisme D'action
The mechanism of action of Benzene, 1-(heptyloxy)-4-methoxy- involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The heptyloxy chain can affect the compound’s solubility and membrane permeability, impacting its biological activity.
Comparaison Avec Des Composés Similaires
- Benzene, 1-(hexyloxy)-4-methoxy-
- Benzene, 1-(octyloxy)-4-methoxy-
- Benzene, 1-(nonoxy)-4-methoxy-
Comparison: Benzene, 1-(heptyloxy)-4-methoxy- is unique due to its specific alkyl chain length, which can influence its physical and chemical properties. Compared to its analogs with shorter or longer alkyl chains, it may exhibit different solubility, reactivity, and biological activity profiles.
This detailed article provides a comprehensive overview of Benzene, 1-(heptyloxy)-4-methoxy-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
20743-97-9 |
|---|---|
Formule moléculaire |
C14H22O2 |
Poids moléculaire |
222.32 g/mol |
Nom IUPAC |
1-heptoxy-4-methoxybenzene |
InChI |
InChI=1S/C14H22O2/c1-3-4-5-6-7-12-16-14-10-8-13(15-2)9-11-14/h8-11H,3-7,12H2,1-2H3 |
Clé InChI |
KDCIFJQTSZSYPE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCOC1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


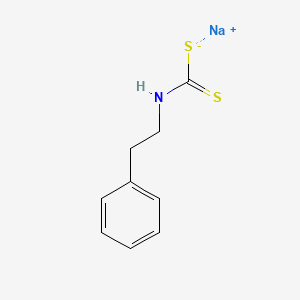
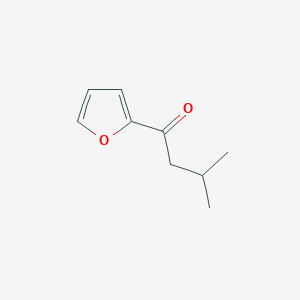
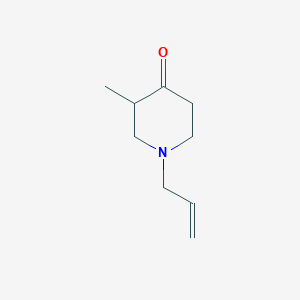
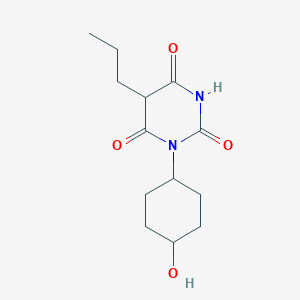
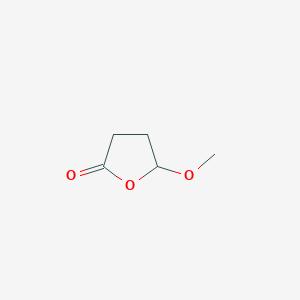
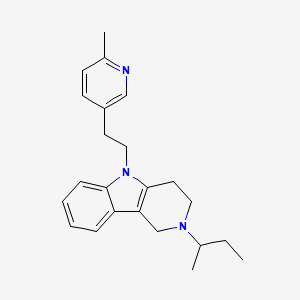
![1,4-Bis[(5-methyl-1-phenylhexan-3-yl)amino]anthracene-9,10-dione](/img/structure/B14702015.png)


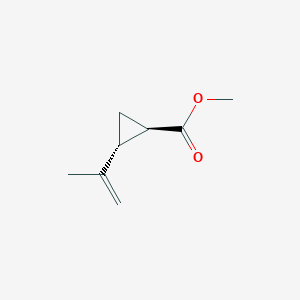
![Methyl 3-phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxylate](/img/structure/B14702027.png)


